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Compound of Interest

1,11b-Dihydro-11b-
Compound Name:
hydroxymaackiain

Cat. No.: B12322901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,11b-
Dihydro-11b-hydroxymaackiain, a pterocarpan of significant interest. This document
compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,
details the experimental protocols for their acquisition, and explores the biosynthetic context of
this molecule.

Core Spectroscopic Data

1,11b-Dihydro-11b-hydroxymaackiain, also known as (+)-6a-hydroxymaackiain or erycibenin
C, is a key intermediate in the biosynthesis of the phytoalexin pisatin in pea plants and has
been isolated from other botanical sources such as Erycibe expansa.[1] Its structural
elucidation relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, explicitly tabulated set of NMR data for 1,11b-Dihydro-11b-
hydroxymaackiain from a single source is not readily available in the public domain, the
following table represents a compilation of expected chemical shifts based on the known
structure and data from closely related pterocarpans.
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Table 1: Predicted *H and *3C NMR Chemical Shifts for 1,11b-Dihydro-11b-

hydroxymaackiain

o [ Predicted *H Chemical Predicted **C Chemical
Shift (ppm) Shift (ppm)

1 ~6.5 ~110

2 ~6.4 ~ 104

3 ~ 160

4 ~7.2 ~118

da ~ 108

6 Ax: ~ 3.6, Eq: ~4.2 ~ 67

6a ~ 80

7 ~6.6 ~ 113

8 ~6.4 ~101

9 OCH20: ~5.9 OCH:20: ~ 101

10 ~6.7 ~ 125

1lla ~55 ~79

11b ~90

11b-OH Variable

7a ~ 161

11c ~ 157

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

Mass Spectrometry (MS)
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Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of
1,11b-Dihydro-11b-hydroxymaackiain, aiding in its structural confirmation.

Table 2: Mass Spectrometry Data for 1,11b-Dihydro-11b-hydroxymaackiain

Key Fragment lons

Technique lonization Mode Molecular lon [M]*+ (miz)
miz

282 [M-H20]*, 254,
177, 149

ESI-MS Positive 300.06

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous
identification of 1,11b-Dihydro-11b-hydroxymaackiain. The following are detailed
methodologies for the key experiments.

Sample Preparation for NMR and MS

o Extraction: The compound is typically extracted from plant material using a suitable organic
solvent such as methanol or ethyl acetate.

» Chromatographic Purification: The crude extract is subjected to multiple chromatographic
steps, including column chromatography over silica gel and preparative High-Performance
Liquid Chromatography (HPLC) to isolate the pure compound.

o Sample Preparation for Analysis: For NMR analysis, the purified compound is dissolved in a
deuterated solvent (e.g., CDCIs, DMSO-ds). For MS analysis, the sample is dissolved in a
suitable volatile solvent (e.g., methanol, acetonitrile).

NMR Spectroscopy Protocol

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe is recommended for optimal resolution and sensitivity.

e 1H NMR: Standard one-dimensional proton NMR spectra are acquired to determine the
chemical shifts, coupling constants, and integration of proton signals.
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e 13C NMR: One-dimensional carbon NMR spectra, often acquired using techniques like DEPT
(Distortionless Enhancement by Polarization Transfer), are used to identify the chemical

shifts of all carbon atoms.
e 2D NMR:
o COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for assigning quaternary carbons and
piecing together the molecular skeleton.

Mass Spectrometry Protocol

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is

typically used.

e Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio
(m/z) of the molecular ion is determined with high accuracy.

o Tandem MS (MS/MS): To obtain structural information, the molecular ion is fragmented, and
the m/z values of the resulting fragment ions are analyzed to deduce the compound's
structure.

Logical Relationships and Workflows

The process of identifying and characterizing 1,11b-Dihydro-11b-hydroxymaackiain involves

a logical workflow from sample acquisition to final data analysis.
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Extraction & Isolation

Plant Material (e.g., Erycibe expansa)
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Caption: Experimental workflow for the isolation and spectroscopic characterization.
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Biosynthetic Pathway Context

1,11b-Dihydro-11b-hydroxymaackiain is a pivotal intermediate in the biosynthesis of pisatin,
a phytoalexin produced by pea plants in response to stress. Understanding this pathway
provides context for the compound's natural occurrence and biological significance.
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Caption: Biosynthesis of pisatin from (+)-maackiain.

This technical guide serves as a foundational resource for researchers engaged in the study of
1,11b-Dihydro-11b-hydroxymaackiain. The provided spectroscopic data and experimental
protocols are intended to facilitate its identification, characterization, and further investigation
into its biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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